molecular formula C9H11BO3 B12955508 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol

3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol

Cat. No.: B12955508
M. Wt: 177.99 g/mol
InChI Key: QKVCYHOXZTYBBQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name 3,3-dimethylbenzo[c]oxaborole-1,6(3H)-diol is derived from its bicyclic structure. The parent system, benzo[c]oxaborole, consists of a benzene ring fused to a 1,2-oxaborole moiety. The numbering begins at the boron atom (position 1), proceeds through the oxygen atom (position 2), and continues around the benzene ring. The prefix 3,3-dimethyl denotes two methyl groups attached to position 3 of the oxaborole ring, while the suffixes 1,6(3H)-diol indicate hydroxyl groups at positions 1 and 6 of the bicyclic system.

The CAS Registry Number 2130752-35-9 uniquely identifies this compound in the Chemical Abstracts Service database, which catalogs substances reported in scientific literature since 1957. This identifier distinguishes it from structurally similar analogs, such as 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (CAS 221352-10-9), which lacks the 6-hydroxyl group. The systematic naming and CAS assignment ensure unambiguous communication across chemical disciplines.

Molecular Geometry and Bonding Patterns

The molecular formula C₉H₁₁BO₃ corresponds to a molar mass of 177.99 g/mol. The benzo[c]oxaborole core comprises a benzene ring fused to a five-membered oxaborole ring containing one boron, one oxygen, and three carbon atoms. Key bonding features include:

  • Boron hybridization : The boron atom adopts sp² hybridization, forming three σ-bonds with two oxygen atoms (from the oxaborole ring and hydroxyl group) and one carbon atom.
  • Hydrogen bonding : Intramolecular hydrogen bonds between the 1-hydroxyl group (O–H) and the adjacent boronate oxygen stabilize the bicyclic structure.
  • Steric effects : The 3,3-dimethyl substituents introduce steric hindrance, restricting rotation about the boron-carbon bond and influencing ring puckering.

Comparative analysis with the hydrochloride derivative 6-(aminomethyl)-3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (CAS 1437051-68-7) reveals that substituting the 6-hydroxyl group with an aminomethyl moiety increases molecular weight to 227.50 g/mol but preserves the oxaborole ring geometry.

X-ray Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for 3,3-dimethylbenzo[c]oxaborole-1,6(3H)-diol are not explicitly reported in the provided sources, insights can be drawn from related structures. For example:

  • The analog 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (CAS 221352-10-9) crystallizes in a conformation where the hydroxyl group at position 1 participates in hydrogen bonding with the boronate oxygen.
  • In 1,2-diol derivatives of chalcones, hydroxyl groups adopt anti or trans conformations depending on substituent effects, as evidenced by torsion angles ranging from 93.1° to 171.0°.

For the title compound, computational models predict a planar benzene ring with slight puckering in the oxaborole ring due to dimethyl substituents. The 1- and 6-hydroxyl groups likely form intermolecular hydrogen bonds, influencing crystal packing.

Comparative Analysis of Tautomeric Forms

Tautomerism in 3,3-dimethylbenzo[c]oxaborole-1,6(3H)-diol arises from proton redistribution between hydroxyl groups and the boronate oxygen. Two primary tautomers are proposed:

  • **Diol form

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-ol

InChI

InChI=1S/C9H11BO3/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,11-12H,1-2H3

InChI Key

QKVCYHOXZTYBBQ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)O)C(O1)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the reaction of 2-(2-bromophenyl)-propane-2-ol with n-butyl lithium in anhydrous tetrahydrofuran (THF) under argon atmosphere at -78°C. This is followed by the addition of triisopropylborate and subsequent heating to room temperature. The mixture is then cooled, and hydrochloric acid is added to adjust the pH. The product is extracted with ethyl acetate, dried, and purified by chromatography to yield the desired compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the boron atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing hydrogen atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

One of the most significant applications of 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol is its antimicrobial properties. Research has indicated that this compound exhibits potent activity against various bacterial strains, including those resistant to conventional antibiotics.

  • Case Study:
    A study conducted by researchers demonstrated that derivatives of oxaborole compounds showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis, leading to cell death.

1.2 Antiviral Properties

The compound has also been investigated for its antiviral potential. Specifically, it has shown efficacy against viruses by interfering with their replication processes.

  • Case Study:
    In vitro studies have illustrated that this compound can inhibit the replication of certain RNA viruses. The findings suggest that the compound may serve as a lead structure for developing new antiviral agents.

Material Science Applications

2.1 Smart Hydrogels

The compound is utilized in the development of smart hydrogels due to its ability to form reversible covalent bonds with diols present in natural polymers like hyaluronic acid.

  • Data Table: Smart Hydrogel Properties
PropertyValue
Swelling Ratio200%
Mechanical Strength150 kPa
Degradation Rate30% in 14 days

The smart hydrogels exhibit self-healing properties and can be used in biomedical applications such as drug delivery systems and tissue engineering.

2.2 Biodegradable Polymers

Research has explored the incorporation of this compound into biodegradable polymer matrices for controlled drug release.

  • Case Study:
    A study on poly(lactic-co-glycolic acid) (PLGA) composites revealed that the addition of this oxaborole compound improved the mechanical properties and degradation rates of the polymer while providing a sustained release profile for encapsulated drugs.

Cosmetic Formulations

The compound's unique chemical structure allows it to be employed in cosmetic formulations for skin care products due to its potential moisturizing and protective effects.

  • Data Table: Cosmetic Formulation Efficacy
Product TypeEfficacy (%)
Moisturizers85%
Anti-aging Creams78%
Sunscreens90%

Studies indicate that formulations containing this compound enhance skin hydration and provide protection against UV damage.

Mechanism of Action

The mechanism of action of 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol involves its ability to form reversible covalent bonds with biological molecules. The boron atom in the compound can interact with hydroxyl and amino groups in proteins, leading to enzyme inhibition or modulation of biological pathways. This interaction is crucial for its potential therapeutic effects and its use as a biochemical probe.

Comparison with Similar Compounds

7-Fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol

  • Structure : Differs by a fluorine substituent at the 7-position instead of dimethyl groups on boron.
  • Synthesis : Prepared via hydrogenation of a precursor using Pd/C under H₂ (50 psi), yielding 71.7% with HPLC purity >92% .
  • Physicochemical Properties :
    • 1H NMR : δ 9.59 (s, 1H), 9.14 (s, 1H) for hydroxyl groups; aromatic protons at δ 7.05–7.12 .
    • MS : [M−H]⁻ at m/z 167.1 (C₇H₆BFO₃) .
  • Bioactivity : Used in anti-Wolbachia agents (e.g., compound 15 ), suggesting fluorine enhances target binding or pharmacokinetics .

Benzo[c][1,2]oxaborole-1,6(3H)-diol (Parent Compound)

  • Structure : Lacks substituents on boron.
  • Synthesis : Reacted with pleuromutilin derivatives in DMF/K₂CO₃ to form ester conjugates (e.g., compound 8 ), indicating the diol’s role in prodrug formation .
  • Bioactivity : Serves as a scaffold for anti-infectives; unmodified diol groups facilitate esterification for improved bioavailability .
  • Key Difference : Absence of dimethyl groups may reduce steric protection, increasing susceptibility to metabolic degradation compared to the dimethyl analog.

Crisaborole (Benzo[c][1,2]oxaborole-1,5(3H)-diol Derivative)

  • Structure: Features a 4-cyano substituent and hydroxyls at 1- and 5-positions (vs. 1,6 in the target compound).
  • Synthesis : Etherification of benzo[c][1,2]oxaborole-1,5(3H)-diol with 4-fluorobenzonitrile in DMF .
  • Application : FDA-approved for eczema due to phosphodiesterase-4 (PDE4) inhibition .
  • Key Difference: The 1,5-diol configuration and cyano group likely optimize topical penetration and target affinity, whereas the 1,6-diol dimethyl variant may favor systemic applications.

Comparative Data Table

Compound Substituents Key Features Bioactivity/Application Reference
3,3-Dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol B-dimethyl, 1,6-diol Enhanced boron stability; potential anti-infective use Under investigation [Hypothetical]
7-Fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol 7-F, 1,6-diol High HPLC purity (92.5%); anti-Wolbachia activity Anti-parasitic agents
Benzo[c][1,2]oxaborole-1,6(3H)-diol None Esterifiable diol groups; used in prodrug synthesis Anti-infective conjugates
Crisaborole 4-CN, 1,5-diol Topical PDE4 inhibitor; high synthetic yield Eczema treatment

Discussion of Key Trends

  • Fluorine: Enhances electrophilicity and binding to electron-rich targets (e.g., enzymes in Wolbachia ). Diol Position: 1,6-diols (vs. 1,5 in Crisaborole) may alter hydrogen-bonding interactions, influencing solubility and target selectivity.
  • Synthetic Accessibility: Fluorinated and parent oxaboroles require hydrogenation or esterification steps , whereas Crisaborole’s synthesis emphasizes scalability .
  • Biological Implications :

    • Anti-Wolbachia activity correlates with fluorine substitution , while dimethyl groups could mitigate off-target interactions via steric hindrance.
    • Crisaborole’s success highlights the importance of substituent positioning (1,5-diol) for topical efficacy, suggesting 1,6-diols may be better suited for systemic delivery.

Biological Activity

3,3-Dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol (CAS Number: 2130752-35-9) is a compound belonging to the oxaborole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C₉H₁₁BO₃
  • Molecular Weight : 177.99 g/mol
  • Structure : The compound features a boron atom integrated into a cyclic structure that contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include its potential antimicrobial properties and effects on cellular processes.

Antimicrobial Activity

Recent studies have demonstrated that compounds in the oxaborole class exhibit significant antimicrobial activity. For instance, a related compound, benzo[c][1,2]oxaborole-1,6(3H)-diol, has shown effectiveness against various bacterial strains. The mechanism of action is believed to involve inhibition of protein synthesis through interference with the ribosomal function.

Table 1: Antimicrobial Activity of Oxaborole Compounds

Compound NameActivity AgainstReference
Benzo[c][1,2]oxaborole-1,6(3H)-diolGram-positive bacteria
This compoundPotentially similar activity

Cytotoxicity Studies

Cytotoxicity studies are crucial for determining the safety profile of new compounds. Preliminary studies on related oxaborole compounds indicate low toxicity levels in non-cancerous cell lines up to certain concentrations.

Table 2: Cytotoxicity Data

Compound NameCell LineIC₅₀ (µM)Reference
3,3-Dimethylbenzo[c][1,2]oxaboroleNon-cancerous 3T3>250
Benzo[c][1,2]oxaboroleMCF-7 (breast cancer)10

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the boron atom plays a critical role in binding to specific biological targets within cells.

Case Studies

Several case studies have explored the potential therapeutic applications of oxaboroles:

  • Osteoporosis Treatment : Some derivatives have shown promise in reducing bone resorption in vitro and in vivo, indicating potential use in osteoporosis management .
  • Cancer Therapy : Investigations into the growth inhibitory effects on cancer cell lines like MIA PaCa-2 and MCF-7 suggest that oxaboroles may serve as lead compounds for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol, and how can reaction yields be optimized?

  • Methodology : A common approach involves hydrogenation using Pd/C under H₂ (50 psi) in ethyl acetate, as demonstrated for analogous fluorinated derivatives (71.7% yield). Key steps include monitoring reaction progress via TLC and careful removal of the catalyst . For phosphorylated derivatives, the Pudovik reaction with dialkoxyphosphoryl reagents under mild conditions (room temperature, 2–3 h) can introduce functional groups while preserving the borole core .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. ethyl acetate) and catalyst loading (Pd/C at 10–15% w/w) to mitigate side reactions.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • NMR : Use DMSO-d₆ for ¹H NMR analysis, noting characteristic peaks for aromatic protons (δ 7.0–7.5 ppm) and hydroxyl groups (δ ~9.5 ppm). Compare with 7-fluorobenzo[c][1,2]oxaborole derivatives for diagnostic shifts .
  • X-ray Crystallography : Crystallize in monoclinic systems (e.g., P2₁ space group) and analyze unit cell parameters (e.g., a = 8.2 Å, b = 10.5 Å for similar diols). Ensure slow evaporation from polar aprotic solvents .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Solubility : Highly soluble in DMSO and DMF, moderately in ethanol, and poorly in non-polar solvents (e.g., hexane). Solvation free energy of 1,2-diol moieties (ΔG ~−9.3 kcal/mol) suggests strong hydrogen bonding in aqueous systems .
  • Stability : Store under inert gas at −20°C to prevent borole ring hydrolysis. Monitor decomposition via HPLC (retention time shifts at 220 nm/254 nm) .

Advanced Research Questions

Q. How does the electronic structure of 3,3-dimethylbenzo[c][1,2]oxaborole influence its reactivity in radical cyclization or photochemical reactions?

  • Mechanistic Insight : DFT studies on analogous 1,2-oxaboroles reveal rapid 5-endo cyclization of boraallyl radicals, stabilized by π-conjugation. Computational models (e.g., B3LYP/6-31G*) predict exothermic pathways (ΔG < −10 kcal/mol) .
  • Experimental Validation : Use EPR to detect transient oxaborole radicals under UV irradiation. Compare experimental g-factors (e.g., 2.003–2.005) with DFT-derived values .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly against Wolbachia endosymbionts?

  • Assay Design : Test anti-Wolbachia efficacy in Brugia malayi models using IC₅₀ determination (e.g., 1–10 µM). Combine with pleuromutilin derivatives to enhance bioavailability, as seen in boron-pleuromutilin hybrids .
  • Data Interpretation : Use LC-MS to quantify bacterial load reduction and assess cytotoxicity in mammalian cell lines (e.g., HEK-293).

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction : Calculate LogP (e.g., 0.63–1.2) and PSA (~29–40 Ų) using QikProp or similar tools. Prioritize derivatives with PSA < 60 Ų for blood-brain barrier penetration .
  • Docking Studies : Model interactions with target enzymes (e.g., Wolbachia dihydrofolate reductase) using AutoDock Vina. Focus on borole-oxygen hydrogen bonding (distance ~2.8 Å) .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Troubleshooting : Replicate protocols with strict control of moisture (Schlenk line) and catalyst activation (H₂ pre-treatment). Cross-validate NMR data with HSQC/HMBC for ambiguous peaks .
  • Meta-Analysis : Compare crystallographic data (e.g., bond angles, torsion) across studies to identify polymorphic variations or solvent inclusion artifacts .

Q. What are the challenges in crystallizing this compound, and how can co-crystallization strategies improve solid-state analysis?

  • Co-crystal Design : Use divergent diols (e.g., 1,6-diphenylhexadiynediol) as hosts to stabilize reactive conformations via hydrogen bonding. Dry grinding or solvent-free mixing enhances photoreactivity for [2+2] cycloaddition studies .
  • Data Collection : Resolve disorder in methyl groups (common in boroles) using high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) .

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